molecular formula C11H13ClFN B7974968 N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine

N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine

Cat. No.: B7974968
M. Wt: 213.68 g/mol
InChI Key: OALGYJLDRCNLGV-UHFFFAOYSA-N
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Description

N-[(2-Chloro-3-fluorophenyl)methyl]cyclobutanamine is a small-molecule amine featuring a cyclobutane ring linked to a benzyl group substituted with chlorine (Cl) at position 2 and fluorine (F) at position 2. The cyclobutane ring introduces steric rigidity, while the halogenated aromatic moiety enhances electronic interactions.

Properties

IUPAC Name

N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-11-8(3-1-6-10(11)13)7-14-9-4-2-5-9/h1,3,6,9,14H,2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALGYJLDRCNLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Cyclobutanamines

Key Compounds:

N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine ()

  • Molecular Formula : C₁₂H₁₆FN
  • Molecular Weight : 193.27 g/mol
  • Substituents : 4-Fluoro, 3-methylphenyl.
  • Key Differences : Replacement of Cl with methyl and positional shift of F to para. This reduces electronegativity and increases lipophilicity (higher logP).

N-[(2,4-Difluorophenyl)methyl]cyclobutanamine ()

  • Molecular Formula : C₁₁H₁₃F₂N
  • Molecular Weight : 197.23 g/mol
  • Substituents : 2,4-Difluorophenyl.
  • Key Differences : Dual F atoms at positions 2 and 4 enhance electron-withdrawing effects compared to Cl/F in the target compound. Likely impacts binding to receptors sensitive to halogen interactions .

N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine () Molecular Formula: C₁₂H₁₅BrFN Molecular Weight: 288.16 g/mol Substituents: 4-Bromo, 3-fluorophenyl; N-methyl cyclobutanamine. Key Differences: Bromine (Br) substitution increases molecular weight and polarizability.

Cyclobutanamine Derivatives with Heterocyclic Moieties

Key Compounds:

N-(2-((5-((3-Chlorophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)cyclobutanamine hydrochloride () Molecular Formula: C₁₆H₂₁ClN₂O₃ Molecular Weight: 335.12 g/mol Substituents: Isoxazole-linked 3-chlorophenoxy group. Key Differences: The isoxazole ring introduces hydrogen-bonding capacity and rigidity. Designed as a Sigma-1 receptor ligand, suggesting neurological applications compared to simpler benzyl analogs .

N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide ()

  • Molecular Formula : C₁₁H₁₁ClN₃O
  • Molecular Weight : 248.68 g/mol
  • Substituents : Pyrazine ring and methylenecyclobutane carboxamide.
  • Key Differences : Carboxamide replaces the amine, altering solubility and hydrogen-bonding profiles. Pyrazine may enhance π-π stacking in target binding .

Morpholine-Containing Cyclobutanamines ()

N-(4-Morpholinobenzyl)cyclobutanamine (10d) Molecular Formula: C₁₅H₂₃N₂O₂ Molecular Weight: 247.18 g/mol Substituents: Morpholine at para position. Synthesized in 94% yield, indicating robust synthetic accessibility .

N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) Molecular Formula: C₁₂H₁₄NO₂ Molecular Weight: 206.12 g/mol Substituents: Benzodioxole group. Key Differences: The dioxole ring enhances metabolic stability via steric protection of methylenedioxy groups. Lower molecular weight may improve bioavailability .

Structural and Functional Analysis

Electronic and Steric Effects

  • Halogen Positioning : The 2-Cl,3-F substitution in the target compound creates a unique dipole moment, favoring interactions with hydrophobic pockets in proteins. Comparatively, 2,4-difluoro analogs () exhibit stronger electron-withdrawing effects but lack Cl’s polarizability.
  • N-Substitution : N-methylation () reduces amine reactivity, which could decrease off-target interactions but may also reduce binding affinity to amine-sensitive targets.

Pharmacological Implications

  • Antiviral Potential: Morpholine-containing analogs () were synthesized for antiviral screening, suggesting the target compound’s scaffold is compatible with antiviral development.
  • Neurological Targets : Isoxazole derivatives () demonstrate the versatility of cyclobutanamines in CNS drug design, though the target compound’s simpler structure may lack specificity for Sigma-1 receptors.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-[(2-Chloro-3-fluorophenyl)methyl]cyclobutanamine C₁₁H₁₂ClFN 215.67 2-Cl,3-fluorophenyl Potential antiviral/neurological agent
N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine C₁₂H₁₆FN 193.27 4-F,3-methylphenyl Higher lipophilicity
N-[(2,4-Difluorophenyl)methyl]cyclobutanamine C₁₁H₁₃F₂N 197.23 2,4-Difluorophenyl Enhanced electron withdrawal
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 288.16 4-Br,3-F; N-methyl Increased polarizability
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C₁₅H₂₃N₂O₂ 247.18 4-Morpholinobenzyl High synthetic yield (94%)

Biological Activity

N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutanamine core with a chlorofluorophenyl substituent. The presence of halogen atoms (chlorine and fluorine) enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula: C10H12ClF-N
Molecular Weight: 201.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have suggested that compounds with similar structures may possess significant antimicrobial properties. The halogen substituents could enhance binding affinity to microbial enzymes or receptors, leading to effective inhibition of microbial growth.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent against various cancers.

Comparison with Similar Compounds

This compound can be compared with other cyclobutanamine derivatives to assess its unique properties and potential advantages in therapeutic applications.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerCyclobutane ring enhances reactivity
N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amineLimited data availableDifferent ring structure
N-[(2-chloro-6-fluorophenyl)methyl]cyclobutanaminePotential anti-inflammatoryDifferent halogen positioning

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